REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:11]=[CH:10][N:9]=[C:8]2[CH2:12]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=S(Cl)[Cl:16]>>[ClH:16].[Cl:16][CH2:12][C:8]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:11]=[CH:10][N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(=NC=C1)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the excess SOCl2 removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The thus obtained residue was recrystallized from 50 ml of a mixture of toluene
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1N(C=CN1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |